molecular formula C4HClNNaO4S2 B13212441 Sodium 5-chloro-4-nitrothiophene-2-sulfinate

Sodium 5-chloro-4-nitrothiophene-2-sulfinate

Cat. No.: B13212441
M. Wt: 249.6 g/mol
InChI Key: BVCBDGXKEDTXHZ-UHFFFAOYSA-M
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Description

Sodium 5-chloro-4-nitrothiophene-2-sulfinate is a chemical compound with the molecular formula C₄HClNNaO₄S₂ and a molecular weight of 249.63 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 5-chloro-4-nitrothiophene-2-sulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at a specific pH to ensure the complete conversion of the sulfonyl chloride to the sulfinate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Sodium 5-chloro-4-nitrothiophene-2-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-chloro-4-nitrothiophene-2-sulfinate involves its ability to participate in redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones . The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-chloro-4-nitrothiophene-2-sulfonate
  • Sodium 5-chloro-4-nitrothiophene-2-sulfide
  • Sodium 5-chloro-4-nitrothiophene-2-sulfoxide

Uniqueness

Sodium 5-chloro-4-nitrothiophene-2-sulfinate is unique due to its specific sulfinate group, which imparts distinct chemical reactivity compared to its sulfonate, sulfide, and sulfoxide counterparts. This uniqueness makes it valuable in specific synthetic applications where the reactivity of the sulfinate group is required .

Properties

Molecular Formula

C4HClNNaO4S2

Molecular Weight

249.6 g/mol

IUPAC Name

sodium;5-chloro-4-nitrothiophene-2-sulfinate

InChI

InChI=1S/C4H2ClNO4S2.Na/c5-4-2(6(7)8)1-3(11-4)12(9)10;/h1H,(H,9,10);/q;+1/p-1

InChI Key

BVCBDGXKEDTXHZ-UHFFFAOYSA-M

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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